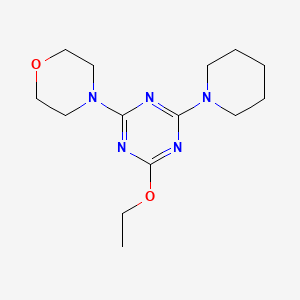
2-Ethoxy-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine is a chemical compound belonging to the class of 1,3,5-triazine derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield, making it a viable option for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazine ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the existing groups on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Applications De Recherche Scientifique
4-(4-Ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could have implications in treating neurological disorders.
Materials Science: The compound is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and reactivity.
Industrial Chemistry: It is employed in the production of various industrial chemicals and materials, including flame retardants and reactive dyes.
Mécanisme D'action
The mechanism of action of 4-(4-ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and other neurological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethoxy-1,3,5-triazine derivatives: These compounds share a similar triazine core but differ in their substituents, leading to variations in their chemical properties and applications.
4,6-Dipiperidino-1,3,5-triazine derivatives: These compounds have piperidino groups at the 4 and 6 positions, similar to 4-(4-ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine, but lack the ethoxy and morpholine groups.
Uniqueness
The presence of the ethoxy and morpholine groups, in addition to the piperidino group, makes it a versatile compound for various research and industrial purposes .
Propriétés
Formule moléculaire |
C14H23N5O2 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
4-(4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C14H23N5O2/c1-2-21-14-16-12(18-6-4-3-5-7-18)15-13(17-14)19-8-10-20-11-9-19/h2-11H2,1H3 |
Clé InChI |
XIQUBFCGFJGVHI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC(=N1)N2CCOCC2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


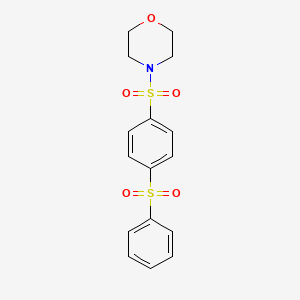
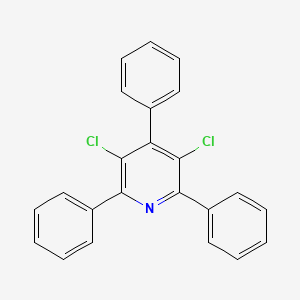
![N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14947600.png)
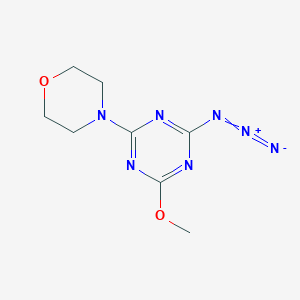
![2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]-1-(3-nitrophenyl)ethanone](/img/structure/B14947606.png)
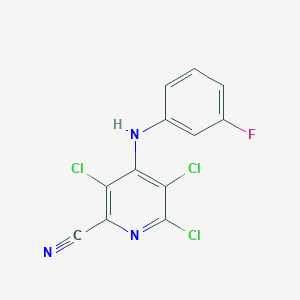
![5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14947619.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide](/img/structure/B14947624.png)
![1-(4-chlorophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14947627.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B14947638.png)
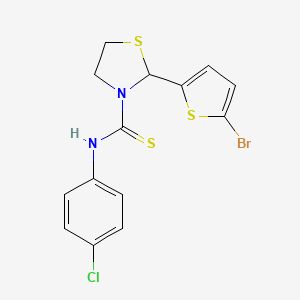
![11-(2-chloro-6-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947650.png)
![Ethyl 2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14947651.png)
![ethyl {2-ethoxy-4-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B14947674.png)
